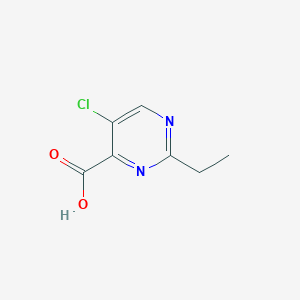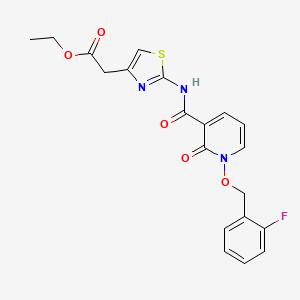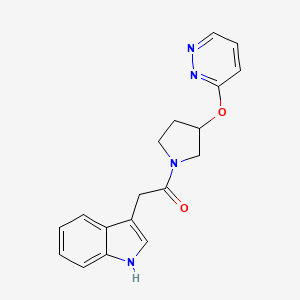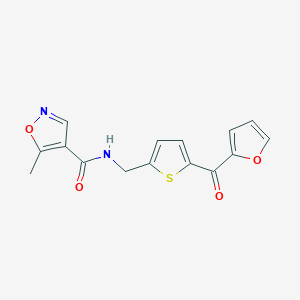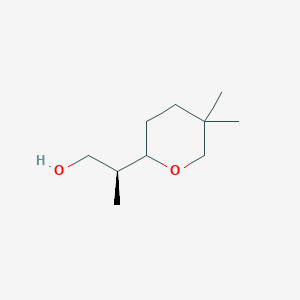
Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups could make the compound soluble in water, while the rings could contribute to its stability. Actual experimental data would be needed for a detailed analysis .Scientific Research Applications
Molecular Interaction Studies
A study conducted by Shim et al. (2002) explored the molecular interactions of a compound structurally related to Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate, particularly its binding with the CB1 cannabinoid receptor. The research utilized conformational analysis and 3D-quantitative structure-activity relationship models to understand the binding interaction mechanisms (Shim et al., 2002).
Synthesis and Chemical Analysis
Srikrishna et al. (2010) revised the structure of a product related to Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate through a Bronsted acid-catalyzed reaction. This study highlighted the importance of accurate structural analysis in chemical research (Srikrishna et al., 2010).
Anticonvulsant and Neurotoxicity Research
Siddiqui et al. (2012) synthesized a series of compounds including derivatives of Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate. They evaluated their anticonvulsant activity and neurotoxic effects, contributing to the understanding of these compounds in neurological research (Siddiqui et al., 2012).
Antimicrobial Activity Studies
Research by Nural et al. (2018) synthesized polysubstituted derivatives of Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate and evaluated their antimicrobial activity. This study contributes to the field of medicinal chemistry and the search for new antimicrobial agents (Nural et al., 2018).
properties
IUPAC Name |
methyl 1-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-27-16-5-4-15(11-17(16)28-2)23-12-14(10-18(23)24)21-20(26)22-8-6-13(7-9-22)19(25)29-3/h4-5,11,13-14H,6-10,12H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZDLPMPQKRFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)
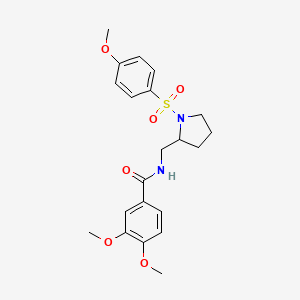
![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)
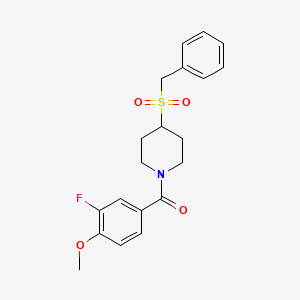
![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)
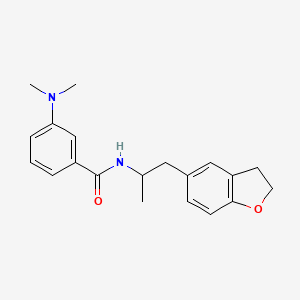
![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)
